Boc-4-chloro-D-phenylalanine, also known as N-Boc-4-chloro-D-phenylalanine, is a derivative of the amino acid D-phenylalanine (D-Phe) with a protecting group (Boc) and a chlorine atom attached. It is primarily used in peptide synthesis research [, ].
Boc-Cl-D-Phe is a valuable building block for the construction of peptides containing D-Phe residues. The Boc group protects the amino group of D-Phe, allowing for selective coupling with other amino acids during peptide chain assembly. The chlorine atom enhances the reactivity of the molecule, facilitating efficient coupling reactions with other protected amino acids or peptide fragments [, ].
Here are some specific applications of Boc-Cl-D-Phe in peptide synthesis:
While the primary application of Boc-Cl-D-Phe is in peptide synthesis, there is ongoing research exploring its potential in other areas, such as:
Boc-D-Phe(4-Cl)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine, specifically modified with a chlorine atom at the para position of the phenyl ring. Its chemical formula is , and it has a molecular weight of approximately 299.75 g/mol . This compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during
The synthesis of Boc-D-Phe(4-Cl)-OH typically involves several steps:
Boc-D-Phe(4-Cl)-OH has several applications in scientific research and industry:
Interaction studies involving Boc-D-Phe(4-Cl)-OH focus on its binding affinity and activity against various biological targets. Research has shown that modifications like chlorination can significantly alter its interaction profiles compared to non-chlorinated analogs. Specific studies have investigated its role as an inhibitor for certain cytochrome P450 enzymes, indicating potential implications in drug metabolism and interactions .
Boc-D-Phe(4-Cl)-OH shares structural similarities with other phenylalanine derivatives. Below is a comparison highlighting its uniqueness:
Boc-D-Phe(4-Cl)-OH stands out due to its specific chlorine substitution, which enhances its reactivity and potential biological interactions compared to other derivatives. This unique feature makes it an interesting subject for further research in medicinal chemistry and peptide synthesis.
Corrosive